molecular formula C28H29NO3 B14719795 [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate CAS No. 18948-04-4

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate

Cat. No.: B14719795
CAS No.: 18948-04-4
M. Wt: 427.5 g/mol
InChI Key: PGZLDLPELYXORR-GXDHUFHOSA-N
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Description

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate: is a complex organic compound with a unique structure that combines a piperidine ring with a phenylprop-2-enyl group and a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenylprop-2-enyl Group: This step involves the addition of a phenylprop-2-enyl group to the piperidine ring, often through a nucleophilic substitution reaction.

    Attachment of the Diphenylacetate Moiety: The final step involves the esterification of the piperidine derivative with diphenylacetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate: can be compared with other similar compounds, such as:

    [1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl] 2-hydroxy-2,2-diphenylacetate: Similar structure but with a different position of the phenylprop-2-enyl group.

    [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylpropionate: Similar structure but with a different ester group.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

18948-04-4

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C28H29NO3/c30-27(28(31,24-15-6-2-7-16-24)25-17-8-3-9-18-25)32-26-19-11-21-29(22-26)20-10-14-23-12-4-1-5-13-23/h1-10,12-18,26,31H,11,19-22H2/b14-10+

InChI Key

PGZLDLPELYXORR-GXDHUFHOSA-N

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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